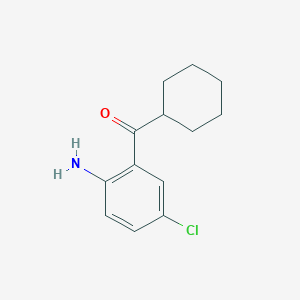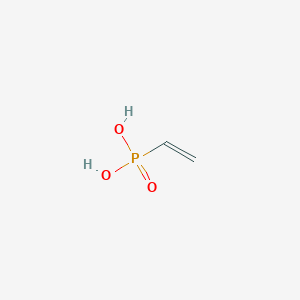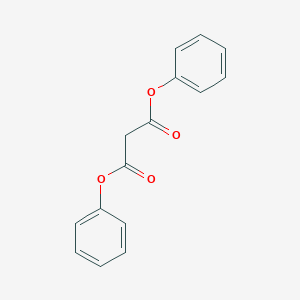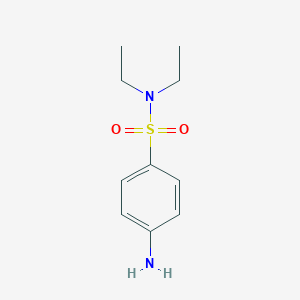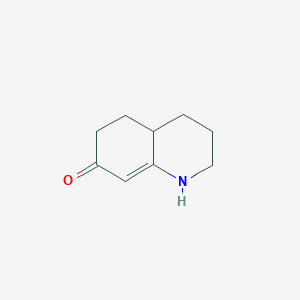
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone, also known as tetrahydroisoquinoline, is a heterocyclic organic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anticonvulsant, antitumor, and anti-inflammatory effects. It has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds.
Mecanismo De Acción
The exact mechanism of action of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is not fully understood. However, it has been suggested that this compound may act as a GABA receptor agonist, leading to its anticonvulsant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Efectos Bioquímicos Y Fisiológicos
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. It has also been found to inhibit the activity of topoisomerase II, leading to its antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It also exhibits a wide range of biological activities, making it a versatile compound for drug discovery. However, its limited solubility in water and low bioavailability may pose challenges for its use in vivo.
Direcciones Futuras
There are several future directions for the study of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
In conclusion, 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amino acid or amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamine with a carboxylic acid in the presence of a dehydrating agent. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of an oxidizing agent.
Propiedades
Número CAS |
1971-15-9 |
|---|---|
Nombre del producto |
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6-hexahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H13NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h6-7,10H,1-5H2 |
Clave InChI |
QNOBNKURFXTERB-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(=O)C=C2NC1 |
SMILES canónico |
C1CC2CCC(=O)C=C2NC1 |
Sinónimos |
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



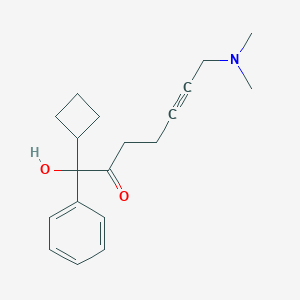
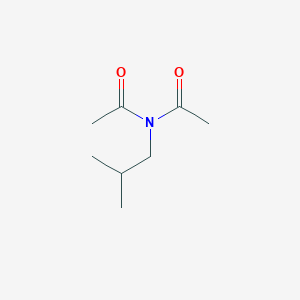
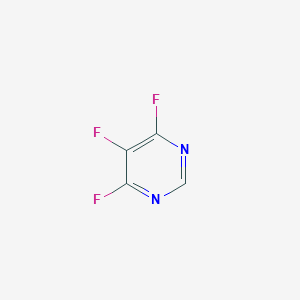
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
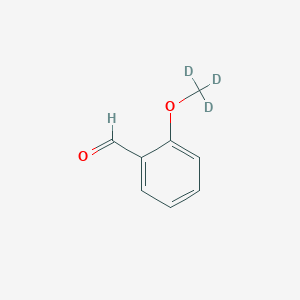

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
